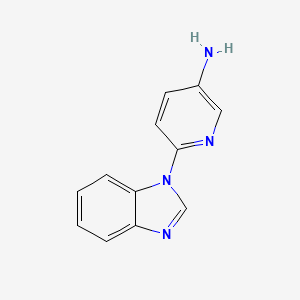

6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring is replaced by a nitrogen atom. dntb.gov.uanih.gov These structures are of paramount importance in the chemical sciences due to their ubiquitous presence in natural products, pharmaceuticals, agrochemicals, and functional materials. doi.orgnih.gov The inclusion of nitrogen atoms in a cyclic framework imparts unique electronic properties, such as the ability to act as both hydrogen bond donors and acceptors, which significantly influences their chemical reactivity and biological activity. nih.govnih.gov This versatility makes them privileged scaffolds in drug discovery and materials science. nih.govchemrxiv.org

Overview of Benzimidazole (B57391) and Pyridine (B92270) Scaffolds in Academic Contexts

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent heterocyclic motif in medicinal chemistry. nih.govresearchgate.net Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities. researchgate.net In academic research, benzimidazole derivatives are extensively studied for their potential as antimicrobial, antiviral, and anticancer agents. mdpi.com

The pyridine ring, a six-membered aromatic heterocycle, is another cornerstone of modern chemistry. chemrxiv.orgcymitquimica.com It is a key component in numerous natural products, including vitamins and alkaloids. cymitquimica.com The pyridine scaffold is highly valued in drug design for its ability to enhance the solubility and bioavailability of molecules. researchgate.net Furthermore, its electronic properties make it a versatile ligand in coordination chemistry and a building block for functional materials. cymitquimica.com

Positioning of 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine within Heterocyclic Chemistry Research

This compound represents a thoughtful combination of the benzimidazole and pyridine moieties. This hybrid structure is of interest to researchers as it is expected to exhibit properties derived from both parent heterocycles. The linkage between the benzimidazole nitrogen and the pyridine ring at its 6-position, along with the amine substituent at the 3-position of the pyridine ring, creates a specific electronic and steric environment. This arrangement can influence its binding affinity to biological targets and its performance in material applications. While extensive research on this specific molecule is not widely published, its structural components suggest its potential as a scaffold for developing novel functional molecules.

Research Landscape and Knowledge Gaps Pertaining to this compound and Analogues

The research landscape for benzimidazole-pyridine hybrids is an active area of investigation. Studies on analogous compounds have explored their synthesis, structural characterization, and various applications. For instance, related benzimidazole-pyridine derivatives have been investigated for their antimicrobial and anticancer properties. nih.gov However, a significant knowledge gap exists specifically for This compound . There is a lack of dedicated research articles detailing its synthesis, comprehensive spectroscopic and crystallographic analysis, and exploration of its reactivity and potential applications. The majority of available information comes from chemical supplier catalogs, which provide basic physical properties but lack in-depth scientific investigation. cymitquimica.com Further research is needed to fully elucidate the chemical and physical properties of this compound and to explore its potential in areas such as catalysis and materials science, where related heterocycles have shown promise. nih.gov

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(benzimidazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJWNZRJIFJECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280538 | |

| Record name | 6-(1H-Benzimidazol-1-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937603-91-3 | |

| Record name | 6-(1H-Benzimidazol-1-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Benzimidazol-1-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Solid State Characterization of 6 1h 1,3 Benzodiazol 1 Yl Pyridin 3 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine by providing detailed information about its atomic and molecular composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the unique protons in the molecule. The aromatic region would display a complex pattern of signals corresponding to the protons on the pyridine (B92270) and benzimidazole (B57391) rings. The protons of the aminopyridine moiety and the benzimidazole ring would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. The amine (NH₂) protons would likely appear as a broad singlet.

While specific experimental data for this compound is not widely available in the cited literature, related benzimidazole derivatives have been extensively studied using NMR, providing a basis for the expected spectral features. rsc.orgmdpi.comresearchgate.netorientjchem.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons on pyridine and benzimidazole rings |

| ¹H | ~5.0 | Amine (NH₂) protons, likely a broad singlet |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amine (NH₂) group.

C-H stretching: Signals for aromatic C-H bonds typically appear around 3000-3100 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the pyridine and benzimidazole rings.

N-H bending: Vibrations for the amine group would also be observed around 1600 cm⁻¹.

These characteristic peaks would confirm the presence of the key functional groups within the molecule. orientjchem.orgigminresearch.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (amine) | 3300 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C=N / C=C (ring) | 1400 - 1650 |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₂H₁₀N₄), the monoisotopic mass is calculated to be 210.09055 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 211.09783. uni.lu The fragmentation pattern observed in the mass spectrum would provide further structural information, corresponding to the stable fragments of the pyridine and benzimidazole rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.09783 |

| [M+Na]⁺ | 233.07977 |

| [M-H]⁻ | 209.08327 |

| [M]⁺ | 210.09000 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* and n → π* transitions within the conjugated aromatic systems of the pyridine and benzimidazole rings. The exact position and intensity of these bands are influenced by the solvent polarity. nih.govsemanticscholar.org

X-ray Crystallography and Crystal Structure Determination

Molecular Conformation and Geometry Analysis

The crystal structure would reveal the relative orientation of the pyridine and benzimidazole rings. It is expected that there will be a dihedral angle between the planes of the two ring systems. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing. While the specific crystal structure for this compound is not available in the searched literature, studies on similar benzimidazole derivatives provide insights into the types of interactions that can be expected. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Intermolecular Interactions in the Solid State (e.g., Hydrogen-Bonding, C-H···N Interactions, Van der Waals Forces, π-Stacking)

The solid-state structure of this compound is anticipated to be a complex network of intermolecular forces, creating a stable, three-dimensional supramolecular assembly. The key interactions expected to be present are detailed below.

Hydrogen Bonding: The primary amine group (-NH₂) on the pyridine ring is a potent hydrogen-bond donor, while the nitrogen atoms of the pyridine ring and the benzimidazole moiety can act as hydrogen-bond acceptors. This would likely lead to the formation of robust N-H···N hydrogen bonds, a common feature in related crystal structures. nih.govnih.gov For instance, in the crystal structure of 2-(Pyridin-4-yl)-1H-benzimidazole, hydrogen-bonding interactions involving the benzimidazole N-H and the pyridine nitrogen result in chains of molecules. nih.gov Similarly, the amino group can form hydrogen bonds with the nitrogen atom of the benzimidazole ring of an adjacent molecule. These interactions are crucial in organizing the molecules into specific motifs, such as chains or layers. nih.govmdpi.com

π-Stacking Interactions: Both the benzimidazole and pyridine rings are aromatic and thus capable of engaging in π-stacking interactions. These can occur between parallel-displaced or T-shaped arrangements of the aromatic rings of adjacent molecules. rsc.orgresearchgate.net The extent and geometry of π-stacking are influenced by the electronic nature and substitution pattern of the aromatic systems. In many benzimidazole and pyridine-containing structures, π-stacking is a dominant force in the crystal packing, often leading to the formation of columnar or layered arrangements. nih.govrsc.orgresearchgate.net The larger aromatic surface area of the benzimidazole moiety compared to a simple pyrazole (B372694) suggests that these interactions could be significant in the title compound.

A summary of the probable intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Amino group (-NH₂) | Pyridine N, Benzimidazole N | Primary driving force for molecular assembly, formation of chains or sheets. |

| C-H···N Interactions | Aromatic C-H | Pyridine N, Benzimidazole N | Secondary interactions contributing to the stability of the 3D network. |

| Van der Waals Forces | All atoms | All atoms | General contribution to crystal cohesion and density. |

| π-Stacking | Benzimidazole ring, Pyridine ring | Benzimidazole ring, Pyridine ring | Significant for forming stacked arrangements and stabilizing the crystal lattice. |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org Although a crystal structure for this compound is not available, we can predict the key features of its Hirshfeld surface and corresponding fingerprint plots based on analyses of analogous compounds containing benzimidazole and pyridine rings. rsc.orgnih.gov

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. For the title compound, prominent red spots would be expected near the amino group's hydrogen atoms and the nitrogen atoms of the pyridine and benzimidazole rings, signifying strong N-H···N hydrogen bonds. nih.gov

The two-dimensional fingerprint plot is a summary of all intermolecular contacts, plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). Based on studies of similar structures, the fingerprint plot for this compound is expected to be dominated by several key features: nih.goviucr.org

N···H/H···N Contacts: These would manifest as distinct, sharp spikes in the fingerprint plot, characteristic of strong hydrogen-bonding interactions. nih.goviucr.org

C···H/H···C Contacts: These interactions, which include C-H···π contacts, would appear as "wing-like" features on the sides of the main distribution. nih.gov

C···C Contacts: These represent π-stacking interactions and would be visible in the outer regions of the fingerprint plot. iucr.org

The predicted percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface are summarized in the table below, based on data from related benzimidazole structures. nih.goviucr.org

| Contact Type | Predicted Percentage Contribution |

| H···H | ~45-50% |

| C···H/H···C | ~25-30% |

| N···H/H···N | ~5-15% |

| C···C | ~4-7% |

Computational Investigations of this compound Remain Largely Undocumented in Public Research

Despite the interest in benzimidazole-pyridine hybrids as versatile scaffolds in medicinal chemistry, detailed computational and theoretical studies focusing specifically on the compound This compound are not extensively available in publicly accessible scientific literature. cymitquimica.comuni.lu While this compound is recognized and available commercially, in-depth research into its specific computational properties as per the requested outline does not appear to have been published.

General methodologies for the computational analysis of related heterocyclic compounds are well-established. These include quantum chemical calculations for understanding molecular structure and reactivity, as well as molecular docking and dynamics simulations to explore potential interactions with biological targets. However, the specific data points—such as optimized geometry, HOMO-LUMO energy gaps, binding affinities to specific proteins, key interacting amino acid residues, and molecular dynamics stability metrics for this compound—are not found in the available search results.

Studies on analogous structures offer insight into the types of analyses that could be performed:

Quantum Chemical Calculations: Research on other benzimidazole derivatives often employs Density Functional Theory (DFT) to determine stable conformations and analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.netnih.gov For example, DFT studies on various heterocyclic compounds are used to calculate geometric parameters, vibrational frequencies, and electronic spectra. nih.govmdpi.comresearchgate.netrsc.org

Molecular Docking Studies: Molecular docking is a standard computational technique used for related benzimidazole and pyridine-containing compounds to predict how they might bind to the active site of a protein. jocpr.compnrjournal.comnih.gov These studies typically report binding energy scores and identify key interactions, such as hydrogen bonds and pi-stacking, with specific amino acid residues within the target protein's binding pocket. nuph.edu.uaresearchgate.net

Molecular Dynamics (MD) Simulations: For promising ligand-protein complexes identified through docking, MD simulations are used to assess the stability of the interaction over time. These simulations can provide insights into the conformational changes of both the ligand and the protein, confirming the stability of the predicted binding mode.

While these computational methods are frequently applied to compounds with similar structural motifs, the specific results of such analyses for This compound are not detailed in the provided search results. Therefore, a comprehensive article adhering to the requested outline with specific data tables and detailed research findings for this particular molecule cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 6 1h 1,3 Benzodiazol 1 Yl Pyridin 3 Amine

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamics of Compound-Target Complexes

Understanding the stability of a ligand-protein complex is crucial for predicting drug efficacy and residence time. This is often investigated using molecular dynamics (MD) simulations, a computational method that models the physical movements of atoms and molecules over time. For a compound like 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine, MD simulations would be performed after docking it into the active site of a specific protein target.

The simulation tracks the trajectory of the complex, providing insights into its dynamic behavior and conformational stability. Key metrics derived from these simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), quantify the stability of the complex and the flexibility of its components. While specific MD simulation studies for this compound are not detailed in publicly available literature, the methodology is well-established. For instance, studies on other benzimidazole (B57391) derivatives have used 100-nanosecond simulations to confirm the stability of ligand-protein complexes, with stable RMSD values indicating a persistent and favorable binding pose. nih.gov Such an analysis for this compound would be essential to validate its binding mode and assess the durability of its interaction with a given biological target.

A hypothetical data table from such a study might look like the following:

| Parameter | Value | Interpretation |

| Average Protein RMSD | < 3 Å | Indicates a stable protein backbone during simulation. |

| Average Ligand RMSD | < 2 Å | Suggests the ligand remains in a consistent binding pose. |

| Simulation Duration | 100 ns | Standard duration for assessing complex stability. |

Protein-Ligand Contact Analysis and RMSD Profiles

Following molecular dynamics simulations, a detailed analysis of the interactions between the protein and the ligand is conducted. This involves mapping the specific contacts—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that occur throughout the simulation. These interactions are critical for the ligand's affinity and selectivity. For this compound, the benzimidazole moiety and the aminopyridine group provide multiple opportunities for hydrogen bonding and π-π stacking interactions within a protein's active site.

The Root Mean Square Deviation (RMSD) profile over the simulation time is a primary indicator of stability. A stable complex is generally characterized by an RMSD value that reaches a plateau and fluctuates minimally, typically within 1-3 Å for the protein backbone. nih.gov In recent studies on related thiazolo[3,2-a]pyridine derivatives, MD simulations showed the complex stabilizing after 25 nanoseconds with only minor perturbations thereafter, indicating a reliable binding interaction. nih.gov A similar analysis for this compound would provide a graphical representation of when and how the ligand-protein system reaches equilibrium.

The types of interactions observed are often summarized in a table:

| Interaction Type | Interacting Residues (Hypothetical) | Duration (%) |

| Hydrogen Bond | ASP:189, GLY:216 | > 80% |

| Hydrophobic (π-π) | TYR:228, TRP:99 | > 60% |

| Water Bridge | SER:190 | > 40% |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A model for this compound would likely feature hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the nitrogen atoms in the pyridine (B92270) and benzimidazole rings), and aromatic regions.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov This technique involves searching large chemical databases for other molecules that match the pharmacophore model, allowing for the rapid identification of new potential drug candidates. researchgate.net For example, virtual screening has been successfully used to identify novel inhibitors for targets like pteridine (B1203161) reductase 1 by using fragment hits containing aminobenzimidazole scaffolds. nih.gov This approach allows researchers to explore vast chemical spaces and prioritize compounds for synthesis and biological testing, accelerating the discovery of new leads. nih.govresearchgate.net

In Silico Physicochemical and Target Studies

Before significant resources are invested in synthesizing and testing a compound, its fundamental physicochemical properties are predicted using computational tools. These predictions help to assess the compound's "drug-likeness" and potential for oral bioavailability. A key guideline used in this assessment is Lipinski's Rule of Five. drugbank.comunits.it This rule states that an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a logP value not greater than 5. drugbank.comunits.it

For this compound, the predicted properties suggest good drug-like characteristics.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 210.24 g/mol sigmaaldrich.com | Yes (< 500) |

| Hydrogen Bond Donors | 1 (from the amine group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 (from nitrogen atoms) | Yes (≤ 10) |

| XlogP (Lipophilicity) | 1.7 uni.lu | Yes (≤ 5) |

| Overall Compliance | 0 Violations | Yes |

These in silico predictions indicate that this compound has a favorable profile for potential development as an oral therapeutic agent. nih.gov Further computational studies could involve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to forecast the compound's pharmacokinetic behavior in the body.

Coordination Chemistry and Potential Materials Science Applications

Ligand Properties of 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine and its Analogues

The functionality of a ligand is defined by its ability to donate electron pairs to a central metal ion. The arrangement and type of donor atoms within the molecule dictate its coordination behavior.

The molecular structure of this compound features three distinct nitrogen atoms that can potentially serve as donor sites for metal coordination. This multidentate character allows for versatile binding modes. The specific donor sites include the nitrogen atom of the pyridine (B92270) ring, the sp²-hybridized nitrogen atom of the benzimidazole (B57391) ring, and the nitrogen atom of the exocyclic amine group. nih.govmdpi.comnih.gov Ligands containing pyridine, imidazole (B134444), or amine groups are well-established in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The presence of multiple donor atoms allows the molecule to act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers to form coordination polymers. semanticscholar.org

| Potential Donor Site | Description | Hybridization |

| Pyridine Nitrogen | Located within the six-membered aromatic ring. | sp² |

| Benzimidazole Nitrogen | The non-protonated nitrogen atom in the five-membered imidazole ring. | sp² |

| Amine Nitrogen | The exocyclic amino group attached to the pyridine ring. | sp³ |

The spatial arrangement of the nitrogen donor atoms in this compound suggests a strong potential for chelation, particularly with transition metal ions. nih.gov Chelation involves the formation of a five- or six-membered ring between the ligand and a central metal ion, a configuration that significantly enhances the thermodynamic stability of the resulting complex. This molecule can engage in bidentate chelation, for example, through the pyridine nitrogen and the exocyclic amine nitrogen. The ability of ligands to form stable chelates is crucial in many applications, including catalysis and the development of functional materials. mdpi.comsemanticscholar.org The interaction between such ligands and transition metals like copper, nickel, cobalt, and zinc has been shown to yield stable complexes with well-defined geometries. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The creation and verification of new metal-ligand complexes are fundamental processes in inorganic chemistry. Synthesis typically involves the reaction of the ligand with a metal salt, followed by rigorous characterization to determine the structure and properties of the product.

Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion, this compound can adopt various coordination modes. researchgate.net Analogous benzimidazole- and pyridine-based ligands have been shown to form complexes with diverse geometries. For instance, bidentate chelation commonly leads to square planar or octahedral geometries, with the latter incorporating additional ligands or solvent molecules to satisfy the metal's coordination sphere. nih.govresearchgate.netsamipubco.com In some cases, the ligand can act as a bridge between two metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govsci-hub.se The choice of metal ion also plays a critical role; for example, Cu(II) often favors square planar or distorted octahedral geometries, while Ni(II) and Co(II) are commonly found in octahedral environments. nih.govnih.gov

| Metal Ion Example | Typical Coordination Geometry | Coordination Mode Example | Reference |

| Ni(II) | Octahedral | Bidentate (N,N) + ancillary ligands | nih.gov |

| Cu(II) | Square Planar / Octahedral | Bidentate (N,O) or Tetradentate (O,N,N,O) | nih.govresearchgate.net |

| Mn(II) | Octahedral | Bridging ligand in a 3D framework | nih.gov |

| Zn(II) | Octahedral | Bidentate (N,O) | nih.gov |

| Co(II) | Octahedral | Bidentate (N,O) or Tridentate | nih.govnih.gov |

A suite of analytical techniques is employed to confirm the formation of metal complexes and elucidate their structures. nih.gov Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal and ligand. researchgate.net Mass spectrometry can verify the molecular weight of the complex. semanticscholar.org

Key spectroscopic methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (pyridine and imidazole) and N-H (amine) bonds upon complexation indicates their involvement in bonding to the metal ion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination geometry. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can reveal the structure of the complex in solution. A shift in the chemical signals of protons and carbons near the donor atoms confirms coordination. researchgate.netsamipubco.com

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a crystalline complex, providing data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Investigation of Magnetic Properties of Metal Complexes

The incorporation of transition metals with unpaired d-electrons into a coordination complex can impart interesting magnetic properties. researchgate.net The study of these properties is a key aspect of materials science, with potential applications in molecular magnets and spintronics. sci-hub.se The magnetic behavior of a complex is dictated by the number of unpaired electrons on the metal center and the interactions between adjacent metal centers, which are mediated by the bridging ligands. nih.govdalalinstitute.com

Complexes containing metal ions such as Mn(II), Fe(III), Co(II), and Ni(II) are often paramagnetic. dalalinstitute.com The magnetic susceptibility of these complexes can be measured over a range of temperatures to understand the nature of the magnetic coupling. nih.gov

The specific ligand and the resulting geometry of the complex play a crucial role in determining the type and strength of these magnetic interactions. researchgate.netsci-hub.se

Exploration of Optical Materials and Sensing Applications

The unique structural framework of this compound, which combines a pyridine ring with a benzimidazole moiety, presents significant potential for the development of advanced optical materials and chemical sensors. The inherent photophysical properties of the benzimidazole core, coupled with the coordinating ability of the pyridine and amine functionalities, make this class of compounds a fertile ground for creating novel luminescent materials and selective chemosensors.

Detailed Research Findings

While specific research focusing exclusively on the optical and sensing properties of this compound is not extensively documented in publicly available literature, the broader class of pyridyl-benzimidazole derivatives has been the subject of significant investigation. These studies offer valuable insights into the potential applications of the target compound.

Research into related benzimidazole derivatives has demonstrated their utility as fluorescent probes for detecting various metal ions. For instance, novel fluorescent N-deoxyribosides incorporating 2-pyrido-2-benzimidazole and 2-quino-2-benzimidazole as aglycones have been synthesized and their interactions with a range of metal ions studied. nih.gov These compounds exhibit distinct fluorescence responses, including changes in emission intensity and wavelength, upon binding with specific metal ions such as Au+, Au3+, Cu2+, Ni2+, Pt2+, Ag+, Cd2+, and Zn2+. nih.gov

In a similar vein, a fluorescent chemosensor based on an 8-aminoquinoline (B160924) backbone bearing a benzimidazole moiety has been developed for the selective detection of Zn2+ ions. nih.gov This sensor demonstrates a "turn-on" fluorescence response upon complexation with zinc, with a calculated detection limit of 1.76 x 10⁻⁷ M. nih.gov The selectivity for Zn2+ over other ions like Cd2+ and Hg2+ is a key feature of this system. nih.gov

Furthermore, a benzimidazole-based fluorescent probe, 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B), has been synthesized for the selective recognition of Co2+ ions. mdpi.com This probe operates on a photoinduced electron transfer (PET) mechanism, where the fluorescence is quenched upon binding with cobalt. It exhibits high selectivity and sensitivity, with a detection limit of 3.56 μmol L⁻¹. mdpi.com

The versatility of the pyridyl-benzimidazole scaffold extends to the detection of anions as well. A ruthenium(III) complex incorporating a pyridyl- and benzimidazole-based ligand has been shown to act as a selective sensor for chloride ions in a mixed aqueous-organic solvent system, with a detection limit of 5 μM. researchgate.netrsc.org

The photoluminescence properties of metal complexes involving benzimidazole derivatives are also of significant interest. For example, zinc(II) and cadmium(II) complexes with 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol ligands exhibit strong blue emission in the solid state at room temperature. researchgate.net The fluorescence quantum yields of these metal complexes were found to be enhanced compared to the free ligands. researchgate.net Similarly, newly synthesized benzimidazole derivatives have been reported to exhibit exceptionally high luminescence quantum yields, emitting strong blue light with quantum yields ranging from 42% to 80%. nih.gov

The solvatochromic behavior of related systems, where the absorption and emission spectra are influenced by the polarity of the solvent, has also been noted. For instance, the photophysical properties of Rhenium(I) complexes with remote amine groups are strongly affected by solvent polarity, indicating a change in the nature of the excited state from metal-to-ligand charge transfer (MLCT) in less polar environments to intraligand charge transfer (ILCT) in polar solvents. nih.gov This solvatochromism is a valuable property for developing materials with tunable optical responses.

These findings from related compounds underscore the immense potential of this compound as a building block for new optical materials and sensors. The combination of a metal-coordinating pyridine unit, a fluorescent benzimidazole core, and a reactive amine group provides multiple avenues for creating sophisticated molecular systems for a variety of applications.

Interactive Data Tables

Table 1: Fluorescence Response of a Pyridobenzimidazole Nucleoside to Metal Ions nih.gov

| Metal Ion (100 μM) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Response |

| None | 360 | 494 | - |

| AgNO₃ | 360 | 504 | Enhancement & Red Shift |

| AuCl | 360 | 512 | Quenching & Red Shift |

| AuCl₃ | 360 | 512 | Quenching & Red Shift |

| CdCl₂ | 360 | 506 | Enhancement & Red Shift |

| CuCl₂ | 360 | - | Strong Quenching |

| NiCl₂ | 360 | - | Strong Quenching |

| PtCl₂ | 360 | - | Strong Quenching |

| ZnCl₂ | 360 | 502 | Enhancement & Red Shift |

Table 2: Sensing Characteristics of Benzimidazole-Based Fluorescent Probes

| Probe | Target Analyte | Detection Limit | Mechanism/Response | Reference |

| 8-aminoquinoline-benzimidazole | Zn²⁺ | 1.76 x 10⁻⁷ M | Turn-on Fluorescence | nih.gov |

| DQBM-B | Co²⁺ | 3.56 μmol L⁻¹ | Fluorescence Quenching (PET) | mdpi.com |

| Ruthenium(III)-pyridyl-benzimidazole complex | Cl⁻ | 5 μM | Fluorescence Change | researchgate.netrsc.org |

Table 3: Photoluminescence of Benzimidazole Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Solvent/State | Reference |

| BMPO | 423 | 72 | DMA | nih.gov |

| Me-BMPO | 428 | 50 | DMA | nih.gov |

| Di-MeBMPO | 435 | 42 | DMA | nih.gov |

| F-BMPO | 423 | 73 | DMA | nih.gov |

| Cl-BMPO | 421 | 80 | DMA | nih.gov |

| Zn(II) Complex | Blue Emission | - | Solid State | researchgate.net |

Catalytic Applications Beyond Metal Complexes

Organic Catalysis with Benzimidazole (B57391) Derivatives

The benzimidazole core is a robust and versatile scaffold that has been successfully employed in various modes of organocatalysis. Its ability to be functionalized allows for the creation of catalysts that can activate substrates through mechanisms like hydrogen bonding or by serving as precursors to potent catalytic species such as N-heterocyclic carbenes (NHCs).

N-Heterocyclic Carbene (NHC) Catalysis:

Benzimidazolium salts are common precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. semanticscholar.org Upon deprotonation with a base, the benzimidazolium salt forms a stable carbene species. This carbene can reverse the polarity of aldehydes in a process known as "umpolung," turning an electrophilic carbonyl carbon into a nucleophilic species. eurjchem.comresearchgate.net This reactivity is famously exploited in reactions like the benzoin (B196080) condensation.

A key reaction catalyzed by NHCs is the benzoin condensation, which forms α-hydroxyketones from two aldehyde molecules. d-nb.info Studies have shown that benzimidazole-derived NHCs effectively catalyze this transformation for a range of aldehydes. semanticscholar.orgeurjchem.com For instance, N,N'-dimethylbenzimidazolium iodide has been used as a pre-catalyst, generating the active NHC in situ to yield benzoin products in good yields. semanticscholar.org

Table 1: Benzoin Condensation of Aromatic Aldehydes using a Benzimidazolium-derived NHC Catalyst

| Entry | Aldehyde Substrate | Yield (%) | Reference |

| 1 | Benzaldehyde | 99 | eurjchem.com |

| 2 | 4-Methoxybenzaldehyde | 91 | eurjchem.com |

| 3 | 4-Chlorobenzaldehyde | 99 | eurjchem.com |

| 4 | 2-Furaldehyde | 99 | eurjchem.com |

| 5 | 2-Thiophenecarboxaldehyde | 99 | eurjchem.com |

Conditions: Aldehyde (1 mmol), NHC precursor (0.1 mmol), KHMDS (0.1 mmol) in THF (2 mL) at room temperature.

Beyond the benzoin condensation, benzimidazole-derived NHCs also catalyze redox esterifications, where an aldehyde is converted into an ester. nih.gov This highlights the versatility of the benzimidazole scaffold in facilitating fundamental organic transformations.

Bifunctional Hydrogen-Bonding Catalysis:

The benzimidazole framework can be modified to create bifunctional organocatalysts that operate through non-covalent interactions. Chiral guanidines derived from 2-aminobenzimidazoles have proven to be highly effective in asymmetric catalysis. nih.govmdpi.com These catalysts possess both a Brønsted basic site (the guanidine) to deprotonate a substrate and an N-H donor site on the benzimidazole ring capable of directing the approach of the electrophile via hydrogen bonding. mdpi.com This dual activation model enables high levels of stereocontrol.

A notable application is the asymmetric α-amination of 1,3-dicarbonyl compounds. nih.govmdpi.com Using a chiral benzimidazole-guanidine catalyst, excellent yields and enantioselectivities have been achieved for a variety of substrates.

Table 2: Asymmetric α-Amination of β-Keto Esters with a Chiral Benzimidazole-Guanidine Catalyst

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | 10 | 90 | 75 | mdpi.com |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 10 | 85 | 60 | mdpi.com |

| 3 | Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 10 | 95 | 85 | mdpi.com |

| 4 | Ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | 10 | 91 | 80 | mdpi.com |

Conditions: Substrate (0.1 mmol), di-tert-butyl azodicarboxylate (0.12 mmol), catalyst (10 mol%) in toluene (B28343) at -20 °C.

Although 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine has not been explicitly studied as an organocatalyst, its core benzimidazole structure represents a proven platform from which potent NHC and bifunctional H-bonding catalysts can be developed.

Organocatalysis Utilizing the Amine Moiety

The aminopyridine unit is another functional group with significant, well-documented catalytic potential. Its activity can be broadly categorized into nucleophilic catalysis and, more broadly, aminocatalysis involving the formation of enamine or iminium ion intermediates.

Nucleophilic Catalysis:

The most prominent example of catalysis by an aminopyridine is the action of 4-dimethylaminopyridine (B28879) (DMAP) in acylation reactions. The pyridine (B92270) nitrogen activates the acylating agent (e.g., an anhydride), and the dimethylamino group stabilizes the resulting N-acylpyridinium intermediate through resonance, making it a highly efficient acyl transfer agent. The 3-amino group in this compound is less activating than a 4-amino group, but it can still enhance the nucleophilicity of the pyridine nitrogen compared to pyridine alone, suggesting a potential, albeit more modest, role in nucleophilic catalysis.

Recent research has focused on tuning the structure of aminopyridine catalysts to control their selectivity in the functionalization of complex molecules, such as polyols. researchgate.net By modifying the substituents on the amino group, researchers can influence the catalyst's steric and electronic properties to direct reactions to a specific site on a substrate. researchgate.net This demonstrates the fine-tunability of the aminopyridine core for sophisticated catalytic applications.

Table 3: Catalyst-Controlled Site-Selective Acylation of a Model Diol

| Entry | Catalyst | Reaction | Product Ratio (Apolar:Polar) | Total Yield (%) | Reference |

| 1 | 4-Aminopyridine | Acylation | 2.3 : 1 | 93 | researchgate.net |

| 2 | 4-(Benzylamino)pyridine | Acylation | 6.5 : 1 | 95 | researchgate.net |

| 3 | 4-(Dibenzylamino)pyridine (DBAP) | Acylation | 11 : 1 | 94 | researchgate.net |

| 4 | 4-(Dibenzylamino)pyridine (DBAP) | Phosphorylation | >50 : 1 | 95 | researchgate.net |

Conditions: Diol substrate, acylating or phosphorylating agent, and 10 mol% of the specified catalyst.

Enamine and Iminium Ion Catalysis:

A major branch of organocatalysis involves the reaction of a chiral primary or secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. While primary aromatic amines are generally less basic and nucleophilic than the aliphatic amines (like proline) typically used in this context, they can still participate in such catalytic cycles under certain conditions. The amine in this compound could potentially act as a Brønsted base or a hydrogen-bond donor, assisting in other catalytic processes, or could be chemically modified to enhance its catalytic prowess.

Future Research Directions and Remaining Challenges for 6 1h 1,3 Benzodiazol 1 Yl Pyridin 3 Amine

Exploration of Additional Biological Targets and Mechanisms

A primary challenge and opportunity for 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine lies in the comprehensive exploration of its biological targets. The benzimidazole (B57391) scaffold is a well-known pharmacophore, often associated with anticancer and anti-inflammatory activities through various mechanisms. nih.govnih.gov Future research should therefore prioritize broad-spectrum screening to identify novel protein interactions.

Key Research Thrusts:

Kinase Inhibition Profiling: Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer. nih.govresearchgate.net The benzimidazole core is present in many kinase inhibitors. cuni.cz A comprehensive screening of this compound against a panel of human kinases could uncover novel inhibitory activities. Given the structural similarities to known inhibitors, particular attention should be paid to receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks). cuni.cznih.gov

Epigenetic Target Modulation: Emerging research has highlighted benzimidazole derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are implicated in cancer progression. rsc.org Investigating the interaction of the compound with these enzymes could open new avenues for therapeutic development.

Anti-inflammatory Pathways: Benzimidazole derivatives can exert anti-inflammatory effects by interacting with targets like cyclooxygenase (COX) enzymes, cannabinoid receptors, and various cytokines. nih.govnih.gov Future studies should explore these pathways to determine if this compound possesses anti-inflammatory properties and to elucidate the underlying mechanisms.

Overcoming the challenge of drug resistance to existing therapies is a major goal in drug discovery. nih.govnih.gov A key future direction will be to assess whether this compound is active against known drug-resistant variants of identified targets.

Advanced Computational Modeling for Deeper Mechanistic Understanding

To accelerate the discovery process and refine our understanding of how this compound interacts with biological systems, advanced computational methods are indispensable. nih.govresearchgate.net These in silico techniques can predict potential drug-target interactions, guide the synthesis of more potent analogues, and provide insights into binding mechanisms at an atomic level. researchgate.netnih.gov

Future Computational Approaches:

Molecular Docking and Dynamics: Initial virtual screening through molecular docking can predict the binding poses of the compound within the active sites of high-priority targets, such as kinases or epigenetic enzymes. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted interactions and calculate binding free energies, offering a more dynamic and accurate picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is confirmed, developing QSAR models will be crucial. nih.gov By correlating structural features of a series of synthesized analogues with their biological activity, QSAR can identify key molecular properties essential for potency and selectivity, thereby guiding the design of improved compounds. nih.govtandfonline.com

Off-Target Prediction: A significant challenge in drug development is minimizing off-target effects that can lead to toxicity. numberanalytics.comfrontiersin.org Computational tools that predict potential off-target interactions are increasingly sophisticated and should be employed to build a comprehensive "anti-target" profile for this compound, helping to anticipate and mitigate potential adverse effects early in the development process.

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of N-heterocyclic compounds is a cornerstone of pharmaceutical and materials research. nih.govnih.gov A remaining challenge is to develop synthetic routes for this compound and its derivatives that are not only efficient but also environmentally sustainable. The principles of green chemistry, such as using renewable feedstocks, minimizing waste, and increasing energy efficiency, should guide future synthetic efforts. ijpsjournal.com

Strategies for Sustainable Synthesis:

Acceptorless Dehydrogenative Coupling (ADC): This modern synthetic strategy often uses transition-metal catalysts to form N-heterocycles from readily available and greener substrates like alcohols, producing only water and hydrogen gas as byproducts. rsc.orgrsc.org Exploring ADC protocols for the construction of the benzimidazole or pyridine (B92270) rings could significantly improve the environmental footprint of the synthesis.

Microwave-Assisted and Solvent-Free Reactions: Traditional synthesis methods often require long reaction times and large volumes of volatile organic solvents. Microwave-assisted synthesis can dramatically reduce reaction times, while solvent-free or "on-water" reaction conditions can minimize environmental impact. nih.govnih.gov

Catalytic C-N Bond Formation: The key bond connecting the benzimidazole and pyridine rings is a C-N bond. Research into novel catalytic systems (e.g., using earth-abundant metals) for this type of cross-coupling reaction could lead to more efficient and sustainable processes compared to classical methods.

Design and Synthesis of Advanced Analogues with Tuned Properties

Based on initial biological screening and computational modeling, the rational design and synthesis of advanced analogues of this compound will be a critical next step. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. nih.govnih.gov

Approaches for Analogue Development:

Systematic Substituent Modification: The benzimidazole and pyridine rings offer multiple positions for substitution. rsc.orgresearchgate.net SAR studies should systematically explore the effect of adding different functional groups at these positions to probe interactions with the target protein and modulate properties like solubility and cell permeability. nih.gov

Bioisosteric Replacement: To fine-tune the compound's properties, parts of the molecule can be replaced with bioisosteres—substituents that retain the desired biological activity but alter physicochemical properties. For instance, replacing the aminopyridine ring with another nitrogen-containing heterocycle could improve metabolic stability or target engagement.

Allosteric and Covalent Inhibitors: For targets like kinases where resistance to traditional ATP-competitive inhibitors is a problem, designing analogues that function as allosteric or covalent inhibitors presents a promising future direction. nih.gov Allosteric inhibitors bind to a site other than the active site, offering a potential way to overcome resistance mutations, while covalent inhibitors form a permanent bond with the target, often leading to increased potency and duration of action.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Nanotechnology)

The utility of this compound extends beyond its direct therapeutic potential. Its unique scaffold can be leveraged in broader, multidisciplinary research contexts.

Future Interdisciplinary Applications:

Chemical Biology Probes: Benzimidazole derivatives are noted for their fluorescent properties and their ability to form stable complexes, making them suitable for development as chemical probes. researchgate.netresearchgate.net By attaching a fluorescent tag or a reactive group, analogues of this compound could be developed to visualize biological processes, identify new protein targets, or be used in bioimaging applications. researchgate.net

Nanotechnology-Based Drug Delivery: A major challenge for many small molecule drugs is achieving targeted delivery to the site of action while minimizing systemic exposure. nih.govmdpi.com Nanotechnology offers a solution by encapsulating therapeutic agents in nanocarriers. frontiersin.org The benzimidazole-pyridine scaffold could be incorporated into or attached to the surface of nanoparticles to create targeted drug delivery systems, potentially enhancing therapeutic efficacy and reducing side effects. nih.govmdpi.comresearchgate.net For instance, the compound could serve as a targeting ligand if it shows high affinity for a cell-surface receptor, or it could be the payload delivered by a nanocarrier to overcome barriers like the blood-brain barrier. nih.govmdpi.com

Q & A

Q. What industrial-scale synthesis challenges exist, and how are they mitigated?

- Methodology :

- Scale-Up Issues : Exothermic coupling reactions require flow chemistry reactors (e.g., Corning AFR) for temperature control.

- Byproduct Management : Liquid-liquid extraction (ethyl acetate/water) removes unreacted precursors.

- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.